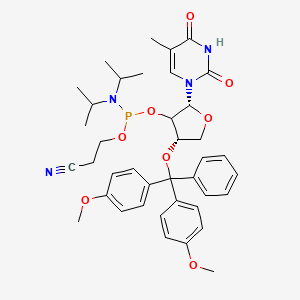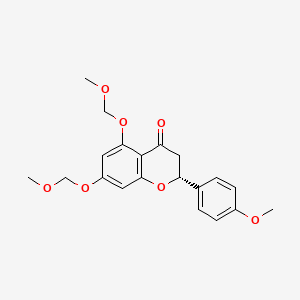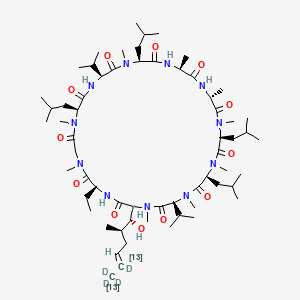
Clenhexyl (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clenhexyl (hydrochloride) is a chemical compound known for its role as a urinary metabolite. It is primarily utilized in doping control screening programs to quantitatively screen for the presence of certain substances in urine . The compound has a molecular formula of C₁₄H₂₁Cl₃N₂O and a molecular weight of 339.69 g/mol .
準備方法
The synthesis of Clenhexyl (hydrochloride) involves several steps, typically starting with the preparation of the base compound, ClenhexylThe specific synthetic routes and reaction conditions are not widely documented in public literature, but the process generally involves standard organic synthesis techniques such as nucleophilic substitution and acid-base reactions .
Industrial production methods for Clenhexyl (hydrochloride) are likely to involve large-scale chemical synthesis processes, ensuring high purity and consistency of the final product. These methods would include rigorous quality control measures to meet the standards required for its use in scientific research and doping control .
化学反応の分析
Clenhexyl (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
科学的研究の応用
Clenhexyl (hydrochloride) has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry, particularly in the development and validation of methods for doping control.
Biology: The compound is studied for its metabolic pathways and interactions within biological systems.
Medicine: Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and side effects.
Industry: Clenhexyl (hydrochloride) is used in the development of new analytical techniques and instruments for detecting and quantifying substances in various matrices
作用機序
The mechanism of action of Clenhexyl (hydrochloride) involves its role as a metabolite in the body. It interacts with specific enzymes and receptors, influencing metabolic pathways and the excretion of certain substances. The exact molecular targets and pathways involved are still under investigation, but it is known to play a crucial role in the metabolism and detection of doping agents .
類似化合物との比較
Clenhexyl (hydrochloride) can be compared with other similar compounds used in doping control and metabolic studies. Some of these compounds include:
Chlorhexidine: A broad-spectrum antimicrobial used in healthcare settings.
Dicyclomine: An antimuscarinic agent used to treat gastrointestinal disorders.
What sets Clenhexyl (hydrochloride) apart is its specific application in doping control screening programs, where it serves as a reliable marker for the presence of certain substances in urine .
特性
分子式 |
C14H21Cl3N2O |
|---|---|
分子量 |
339.7 g/mol |
IUPAC名 |
1-(4-amino-3,5-dichlorophenyl)-2-(cyclohexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C14H20Cl2N2O.ClH/c15-11-6-9(7-12(16)14(11)17)13(19)8-18-10-4-2-1-3-5-10;/h6-7,10,13,18-19H,1-5,8,17H2;1H |
InChIキー |
NIEFTTTUMIPUES-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)

